![molecular formula C19H18ClNO2 B4544460 5-chloro-8-[2-(3-ethylphenoxy)ethoxy]quinoline](/img/structure/B4544460.png)
5-chloro-8-[2-(3-ethylphenoxy)ethoxy]quinoline
Description
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods, including cyclization reactions and modifications of pre-existing quinoline structures. A related synthesis involves the formation of quinoline-8-carbaldehydes through a one-pot synthesis reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols, followed by intramolecular cyclization via treatment with polyphosphoric acid (PPA) (Gao et al., 2012). This method may offer insights into synthesizing the specific "5-chloro-8-[2-(3-ethylphenoxy)ethoxy]quinoline" compound by adjusting the phenol substituents used in the reaction.
Molecular Structure Analysis
The structure of quinoline derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and elemental analysis. For example, the molecular structure of a quinoline derivative synthesized from 5-chloro-8-hydroxyquinoline using a series of reactions including O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition was confirmed by FT-IR, 1H- and 13C-NMR, GC-MS, and elemental analysis (Luna Parada & Kouznetsov, 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to yield novel compounds with diverse chemical properties. For instance, thieno[2,3-b] quinoline derivatives were synthesized via cycloalkylation reactions, demonstrating the versatility of quinoline structures in chemical transformations (El-Gaby et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as crystallinity and optical characteristics, can be studied through various analytical techniques. A study on the structural and optical properties of quinoline derivatives thin films revealed that these compounds are polycrystalline in as-synthesized powder form and exhibit specific optical properties upon thermal deposition to form thin films (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity and interactions with other molecules, can be elucidated through comprehensive studies. For instance, the antimicrobial activities of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives were investigated, highlighting the significant antibacterial and antifungal activity of these quinoline derivatives (Kategaonkar et al., 2010).
properties
IUPAC Name |
5-chloro-8-[2-(3-ethylphenoxy)ethoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-2-14-5-3-6-15(13-14)22-11-12-23-18-9-8-17(20)16-7-4-10-21-19(16)18/h3-10,13H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJJESSZRQEYHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-[2-(3-ethylphenoxy)ethoxy]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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